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molecular formula C8H6ClNO2 B188842 6-Chloro-2H-1,4-benzoxazin-3(4H)-one CAS No. 7652-29-1

6-Chloro-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B188842
M. Wt: 183.59 g/mol
InChI Key: OBPIPKQQNRACHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08003703B2

Procedure details

Iron powder (1.4 g) was added to a solution of the product from step (i) (1.4 g) in acetic acid (30 ml) and the mixture stirred at RT for 1 h. The mixture was filtered and the filtrate evaporated under reduced pressure. Yield 0.44 g
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:14]=[CH:13][C:5]([O:6][CH2:7][C:8](OCC)=[O:9])=[C:4]([N+:15]([O-])=O)[CH:3]=1>C(O)(=O)C.[Fe]>[Cl:1][C:2]1[CH:14]=[CH:13][C:5]2[O:6][CH2:7][C:8](=[O:9])[NH:15][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
ClC1=CC(=C(OCC(=O)OCC)C=C1)[N+](=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
1.4 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC=1C=CC2=C(NC(CO2)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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